molecular formula C8H15ClO2S B2907169 3-Tert-butylcyclobutane-1-sulfonyl chloride CAS No. 2470436-19-0

3-Tert-butylcyclobutane-1-sulfonyl chloride

Cat. No.: B2907169
CAS No.: 2470436-19-0
M. Wt: 210.72
InChI Key: UZCBFGQJIZZOBM-LJGSYFOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butylcyclobutane-1-sulfonyl chloride is a chemical compound widely used in various fields of research, including medical, environmental, and industrial research. It is a sulfonyl chloride derivative of cyclobutane, which is a cyclic hydrocarbon with four carbon atoms. The compound is known for its unique structural properties and reactivity, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butylcyclobutane-1-sulfonyl chloride typically involves the reaction of tert-butylcyclobutane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process involves:

    Reactants: tert-butylcyclobutane and chlorosulfonic acid.

    Conditions: The reaction is usually performed at low temperatures to prevent side reactions and ensure high yield.

    Purification: The product is purified through distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Reactors: Use of large reactors to handle bulk quantities of reactants.

    Continuous Flow Systems: Implementation of continuous flow systems to enhance efficiency and yield.

    Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butylcyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

3-Tert-butylcyclobutane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Tert-butylcyclobutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The compound acts as an electrophile, reacting with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-sulfonyl chloride: Lacks the tert-butyl group, resulting in different reactivity and properties.

    tert-Butylsulfonyl chloride: Contains a sulfonyl chloride group attached to a tert-butyl group but lacks the cyclobutane ring.

Uniqueness

3-Tert-butylcyclobutane-1-sulfonyl chloride is unique due to the presence of both the tert-butyl group and the cyclobutane ring, which confer distinct steric and electronic properties. These features make it a valuable reagent in organic synthesis and various research applications.

Properties

IUPAC Name

3-tert-butylcyclobutane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2S/c1-8(2,3)6-4-7(5-6)12(9,10)11/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCBFGQJIZZOBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.